2-(Isopropoxy-carbonyloxy)benzaldehyde
Description
This compound is synthesized via reactions involving isopropoxycarbonyloxy substitution, yielding a yellow oil with quantitative efficiency under optimized conditions . It serves as a precursor for further derivatives, such as 2-(isopropoxycarbonyloxy)benzoic acid (white solid, 56% yield) and benzoyl chloride, highlighting its versatility in organic synthesis . Its structure combines the aldehyde's reactivity with the steric and electronic effects of the isopropoxy-carbonyloxy group, making it valuable in pharmaceutical intermediates, particularly in acne treatment formulations .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-formylphenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
InChI Key |
KHHWBACRICAIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkoxy-Substituted Benzaldehydes
2-Isopropoxybenzaldehyde (CAS 22921-58-0)
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Key Differences: Lacks the carbonyloxy group present in 2-(isopropoxy-carbonyloxy)benzaldehyde, resulting in reduced steric hindrance and altered reactivity. The simpler isopropoxy group may enhance solubility in non-polar solvents compared to the bulkier carbonyloxy derivative .
2-(2-Propenyloxy)benzaldehyde (CAS 28752-82-1)
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- This increases electrophilicity at the aldehyde group compared to the isopropoxy-carbonyloxy analog. Its lower molecular weight suggests higher volatility .
2-Benzyloxybenzaldehyde (CAS 5896-17-3)
- Molecular Formula : C₁₄H₁₂O₂
- Molecular Weight : 212.25 g/mol
- Its higher molecular weight correlates with lower volatility compared to this compound .
Electron-Withdrawing Group-Substituted Benzaldehydes
2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)
- Molecular Formula: C₁₃H₉NO₄
- Molecular Weight : 243.22 g/mol
- Key Differences: The nitro group is strongly electron-withdrawing, significantly activating the aldehyde for electrophilic substitution reactions. This contrasts with the mixed electronic effects (electron-donating isopropoxy and electron-withdrawing carbonyloxy) in this compound.
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
- Molecular Formula : C₁₉H₁₅OP
- Molecular Weight : 290.30 g/mol
- Key Differences: The phosphino group enables coordination with transition metals (e.g., Ni(II), Pd(II)), forming complexes with antibacterial, antifungal, and anticancer activities . Unlike this compound, which is used in acne formulations, this compound’s utility lies in metallodrug development.
Fluorinated Derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde)
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- Key Differences : Fluorine’s electronegativity enhances stability and bioavailability. These derivatives are common in drug design for CNS targets, whereas this compound is tailored for dermatological applications .
Comparative Data Table
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